Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate
Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate is an organic compound with a complex structure that includes a chloro group, a nitrophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-nitrophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic substitution: Formation of substituted hydrazones.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds, such as:
Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate: Similar structure but with a different position of the nitro group.
Ethyl (2Z)-2-chloro-2-[2-(3-aminophenyl)hydrazin-1-ylidene]acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate: Similar structure but with a methyl group instead of a nitro group.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-4-3-5-8(6-7)14(16)17/h3-6,12H,2H2,1H3/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQJFYKQVJQWCV-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)[N+](=O)[O-])/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37522-27-3 | |
Record name | Acetic acid, chloro((3-nitrophenyl)hydrazono)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037522273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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